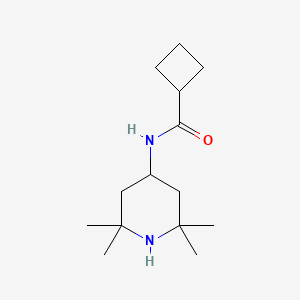
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide, also known as TEMPOL, is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to possess potent antioxidant and anti-inflammatory effects, making it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is complex and multifaceted. It has been shown to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further contribute to its protective effects.
Biochemical and Physiological Effects:
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to protect cells from oxidative stress, reduce inflammation, and enhance cell survival. In vivo studies have shown that N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can improve vascular function, reduce blood pressure, and protect against ischemic injury. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its stability and ease of use in laboratory experiments. It can be easily synthesized and purified, and its antioxidant and anti-inflammatory properties make it a versatile tool for studying various disease models. However, one limitation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide. One area of interest is the development of novel N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide's potential as a therapeutic agent in human clinical trials. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide and to identify its potential applications in other disease models.
Synthesemethoden
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be achieved through several methods, including the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with cyclobutanone, or the oxidation of 2,2,6,6-tetramethylpiperidine with tert-butyl hydroperoxide. The purity and yield of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be optimized through careful purification techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. In particular, its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cardiovascular disease, diabetes, and neurodegenerative disorders. In addition, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a protective effect against radiation-induced damage and can be used as a radioprotective agent.
Eigenschaften
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13(2)8-11(9-14(3,4)16-13)15-12(17)10-6-5-7-10/h10-11,16H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZHAOQCMSHQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
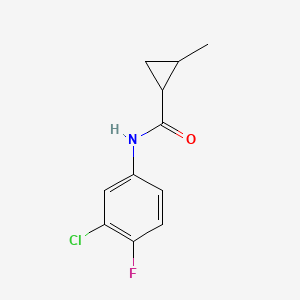
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
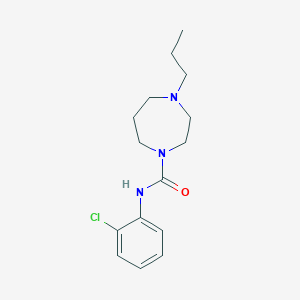
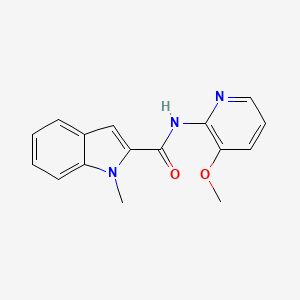
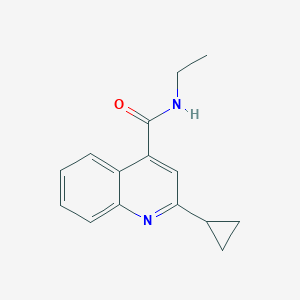
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
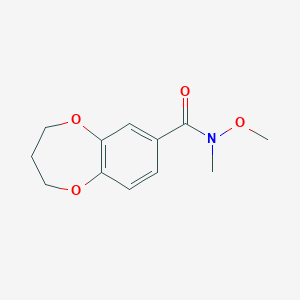
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

